molecular formula C34H28O8 B1254806 Kuwanol A

Kuwanol A

Cat. No. B1254806
M. Wt: 564.6 g/mol
InChI Key: NDPFVAZTXGLXHQ-QSKHTNTISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Kuwanol A is a natural product found in Morus australis and Morus bombycis with data available.

Scientific Research Applications

Synthesis and Structural Analysis

  • The first enantioselective total syntheses of Kuwanol A have been achieved using asymmetric Diels-Alder cycloaddition. This method shows high exo selectivity and enables efficient construction of the polycyclic skeleton of Kuwanol A, a critical step in understanding its structure and potential applications (Gao, Han, & Lei, 2016).

Inhibition of Mycobacterium tuberculosis Protein Tyrosine Phosphatase B

  • Kuwanol A, along with other natural compounds, has been identified as an inhibitor of Protein Tyrosine Phosphatase B (PtpB) in Mycobacterium tuberculosis. These findings are significant for the development of new anti-tuberculosis drugs, as PtpB is a key virulence factor that impairs host immune defenses (Mascarello et al., 2013).

Potential Anti-inflammatory and Anti-asthmatic Effects

  • Kuwanol A has demonstrated potential anti-inflammatory effects. Studies have shown that it can reduce levels of specific cytokines and inflammatory cells, suggesting its application in treating conditions like asthma (Jung et al., 2014).

properties

Molecular Formula

C34H28O8

Molecular Weight

564.6 g/mol

IUPAC Name

(1R,9S,13S,21R)-1-(2,4-dihydroxyphenyl)-17-[(E)-2-(2,4-dihydroxyphenyl)ethenyl]-11-methyl-2,20-dioxapentacyclo[11.7.1.03,8.09,21.014,19]henicosa-3(8),4,6,11,14,16,18-heptaene-5,15-diol

InChI

InChI=1S/C34H28O8/c1-17-10-24-23-8-6-22(37)16-30(23)41-34(26-9-7-21(36)15-28(26)39)33(24)25(11-17)32-29(40)12-18(13-31(32)42-34)2-3-19-4-5-20(35)14-27(19)38/h2-9,11-16,24-25,33,35-40H,10H2,1H3/b3-2+/t24-,25-,33-,34+/m1/s1

InChI Key

NDPFVAZTXGLXHQ-QSKHTNTISA-N

Isomeric SMILES

CC1=C[C@H]2[C@H]3[C@H](C1)C4=C(C=C(C=C4)O)O[C@]3(OC5=CC(=CC(=C25)O)/C=C/C6=C(C=C(C=C6)O)O)C7=C(C=C(C=C7)O)O

Canonical SMILES

CC1=CC2C3C(C1)C4=C(C=C(C=C4)O)OC3(OC5=CC(=CC(=C25)O)C=CC6=C(C=C(C=C6)O)O)C7=C(C=C(C=C7)O)O

synonyms

kuwanol A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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